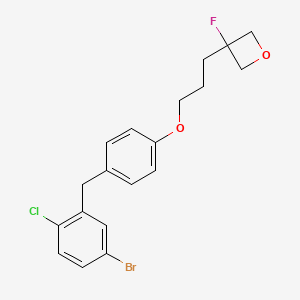
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane is a complex organic compound characterized by its unique structure, which includes a bromine, chlorine, and fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane typically involves multiple steps. One common approach starts with the preparation of 5-bromo-2-chlorobenzyl chloride, which is then reacted with 4-hydroxybenzyl alcohol to form 5-bromo-2-chlorobenzyl phenyl ether. This intermediate is further reacted with 3-chloropropyl fluoride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (bromine, chlorine, fluorine) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
3-(3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)propyl)-3-fluorooxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-(5-Bromo-2-chlorobenzyl
Propiedades
Número CAS |
1802489-69-5 |
|---|---|
Fórmula molecular |
C19H19BrClFO2 |
Peso molecular |
413.7 g/mol |
Nombre IUPAC |
3-[3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]propyl]-3-fluorooxetane |
InChI |
InChI=1S/C19H19BrClFO2/c20-16-4-7-18(21)15(11-16)10-14-2-5-17(6-3-14)24-9-1-8-19(22)12-23-13-19/h2-7,11H,1,8-10,12-13H2 |
Clave InChI |
YLRXZBCWVPMXOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















